沙利度胺-O-C4-NH2(盐酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

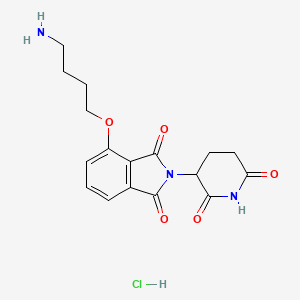

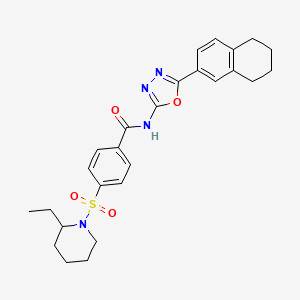

Thalidomide-O-C4-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker . It is used in PROTAC (Proteolysis-Targeting Chimeras) technology .

Synthesis Analysis

Opto-thalidomide-O-acetamide-C4-NH2 hydrochloride enables the synthesis of molecules for light-induced targeted protein degradation . This conjugate contains a Cereblon (CRBN) recruiting ligand, a rigid linker, and a pendant amine for reactivity with a carboxylic acid on the target ligand . Many analogs are prepared to screen for optimal target degradation .Molecular Structure Analysis

The molecular formula of Thalidomide-O-C4-NH2 (hydrochloride) is C17H20ClN3O5 . Its molecular weight is 381.81 .Physical And Chemical Properties Analysis

Thalidomide-O-C4-NH2 (hydrochloride) appears as a solid, with a color ranging from white to light yellow . It is stored at 4°C, away from moisture .科学研究应用

PROTAC Technology

Thalidomide-O-C4-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimera) technology . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Drug Discovery

The compound plays a significant role in drug discovery due to its ability to degrade target proteins. It’s used in the development of new drugs, especially in the field of cancer treatment .

Cancer Treatment

Thalidomide-O-C4-NH2 (hydrochloride) has potential applications in cancer treatment. Thalidomide and its analogs have been found to inhibit angiogenesis, a process by which new blood vessels form from pre-existing vessels. This property is beneficial in treating cancers, as it can prevent tumors from receiving nutrients and oxygen .

Treatment of Multiple Myeloma

Thalidomide is used in the treatment of multiple myeloma, a type of blood cancer. The compound’s ability to modulate the immune system and inhibit angiogenesis makes it effective in treating this disease .

Treatment of Erythema Nodosum Leprosum

Thalidomide is also used in the treatment of severe erythema nodosum leprosum, a severe form of leprosy. The compound’s immunomodulatory effects are beneficial in managing this condition .

Chiral Molecule Separation

Research has shown that Thalidomide-O-C4-NH2 (hydrochloride) can be used in the separation of chiral molecules. This is particularly important in drug discovery and design, as different enantiomers of a drug can have different biological effects .

作用机制

Target of Action

The primary target of Thalidomide-O-C4-NH2 (hydrochloride), also known as Thalidomide - linker 9, is a protein called cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide-O-C4-NH2 (hydrochloride) to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Mode of Action

Thalidomide-O-C4-NH2 (hydrochloride) interacts with its target, CRBN, by binding to it . This binding induces the recruitment of non-native substrates to CRL4 CRBN . The recruited substrates are then degraded, which leads to a change in the protein composition of the cell .

Biochemical Pathways

The biochemical pathway affected by Thalidomide-O-C4-NH2 (hydrochloride) involves the degradation of proteins . By binding to CRBN, Thalidomide-O-C4-NH2 (hydrochloride) alters the substrate specificity of the CRL4 CRBN E3 ligase complex . This leads to the degradation of non-native substrates, affecting various downstream cellular processes .

Pharmacokinetics

As a synthesized e3 ligase ligand-linker conjugate, it is designed for use in protac technology This suggests that it may have properties that allow it to effectively enter cells, bind to its target, and induce protein degradation

Result of Action

The result of Thalidomide-O-C4-NH2 (hydrochloride)'s action is the degradation of specific proteins within the cell . . This can have various effects at the molecular and cellular level, depending on the specific proteins that are degraded.

未来方向

The future directions of Thalidomide-O-C4-NH2 (hydrochloride) are likely to be influenced by ongoing research in the field of targeted protein degradation and PROTAC technology . As this compound plays a crucial role in these areas, advancements could lead to the development of more effective therapeutic strategies.

属性

IUPAC Name |

4-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5.ClH/c18-8-1-2-9-25-12-5-3-4-10-14(12)17(24)20(16(10)23)11-6-7-13(21)19-15(11)22;/h3-5,11H,1-2,6-9,18H2,(H,19,21,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXZGWPQXJYEPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

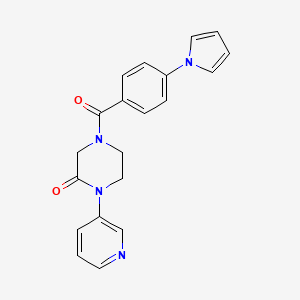

![4-Amino-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2407592.png)

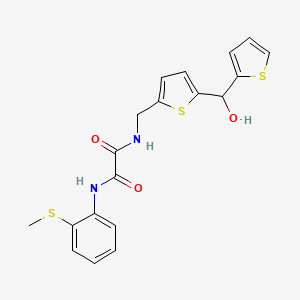

![5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2407594.png)

![1-(3,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2407600.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2407602.png)

![3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2407603.png)

![9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B2407608.png)

![N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407610.png)